molecular formula C14H12ClNO2 B14726924 Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy- CAS No. 13156-84-8

Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-

Cat. No.: B14726924
CAS No.: 13156-84-8
M. Wt: 261.70 g/mol
InChI Key: NPGVONKQDFRJCF-UHFFFAOYSA-N
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Description

Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a 4-chlorophenylmethyl and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy- typically involves the condensation of 4-chlorobenzylamine with 2-hydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy- can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4, and acetone.

    Reduction: LiAlH4, NaBH4, and ethanol.

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), and catalysts (palladium on carbon).

Major Products:

Scientific Research Applications

Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .

Properties

CAS No.

13156-84-8

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide

InChI

InChI=1S/C14H12ClNO2/c15-11-7-5-10(6-8-11)9-16-14(18)12-3-1-2-4-13(12)17/h1-8,17H,9H2,(H,16,18)

InChI Key

NPGVONKQDFRJCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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